1-(tert-Butyldimethylsilyloxy)-2-propanone

Overview

Description

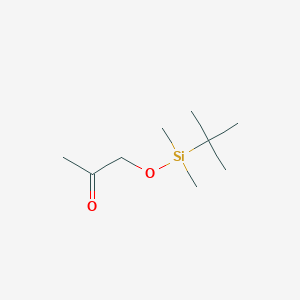

1-(tert-Butyldimethylsilyloxy)-2-propanone is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propanone backbone. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in the formation of silyl ethers, which are commonly used as protecting groups in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyldimethylsilyloxy)-2-propanone can be synthesized through the reaction of 2-propanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to the hydroxyl group of the propanone, forming the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of tert-butyldimethylsilyl chloride and the simplicity of the reaction setup .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyldimethylsilyloxy)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silyloxy group, leading to the formation of different silyl ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various silyl ethers.

Scientific Research Applications

1-(tert-Butyldimethylsilyloxy)-2-propanone is widely used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing

Biological Activity

1-(tert-Butyldimethylsilyloxy)-2-propanone, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is primarily synthesized through silylation reactions, which involve the introduction of a silyl group to enhance the compound's stability and reactivity. The tert-butyldimethylsilyl (TBS) group is particularly useful for protecting functional groups during synthetic processes. This compound can be derived from various precursors, and its synthesis often involves the use of solvents like dichloromethane under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial, cytotoxic, and anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related silylated compounds, cytotoxic effects were evaluated on human lung fibroblast cell lines (MRC-5). The IC50 values for some derivatives were found to be greater than 12.3 mg/L, indicating a favorable safety margin compared to their antimicrobial activity . Such data imply that this compound could possess similar safety characteristics.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been documented in clinical settings. For instance, the Eagle effect observed in antibiotic treatments highlights how certain compounds can effectively reduce bacterial load when administered at lower doses . This phenomenon could be relevant for future studies involving this compound.

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

| Compound | Activity | MIC (mg/L) | IC50 (mg/L) | Target |

|---|---|---|---|---|

| Benzosiloxaborole Derivative | Antibacterial | 0.39 - 3.12 | >12.3 | Staphylococcus aureus |

| Related Silylated Compound | Cytotoxicity | N/A | >12.3 | Human lung fibroblasts (MRC-5) |

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDYTSJUGPFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399591 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74685-00-0 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.